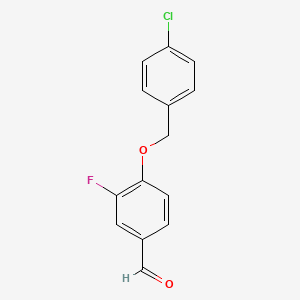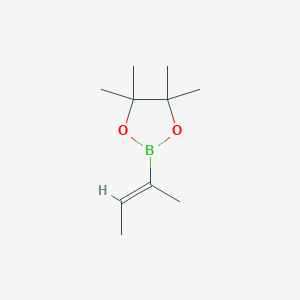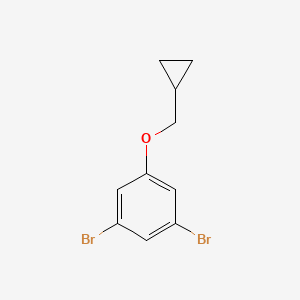
1,3-Dibromo-5-(cyclopropylmethoxy)benzene
Overview
Description
1,3-Dibromo-5-(cyclopropylmethoxy)benzene, also known as DB-5CP, is a chemical compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid that is synthesized by the reaction of 1,3-dibromobenzene and cyclopropylmethanol. DB-5CP is a versatile compound that has been used in a range of studies, including biochemical and physiological research, as well as a wide range of laboratory experiments. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DB-5CP.
Scientific Research Applications
1,3-Dibromo-5-(cyclopropylmethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a solvent in the production of polyurethanes. Additionally, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the control of cell growth and differentiation, and the regulation of metabolic pathways.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins, which can then lead to changes in biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin. Additionally, the compound has been shown to interact with certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to alter the expression of certain genes, which can lead to changes in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in laboratory experiments has a number of advantages. For example, the compound is relatively easy to synthesize and is available commercially at a reasonable cost. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound has a limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene in scientific research. For example, the compound could be used to develop new pharmaceuticals or to study the effects of certain drugs on biochemical and physiological processes. Additionally, the compound could be used to study the regulation of gene expression and the control of cell growth and differentiation. Finally, the compound could be used to study the regulation of metabolic pathways and the effects of environmental stressors on biochemical and physiological processes.
properties
IUPAC Name |
1,3-dibromo-5-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAEHMLHSSQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736230 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918904-35-5 | |
| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





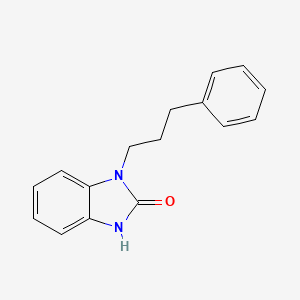



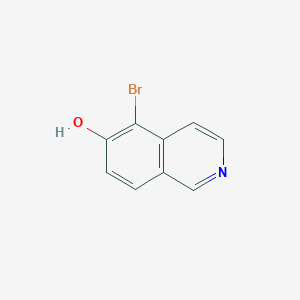
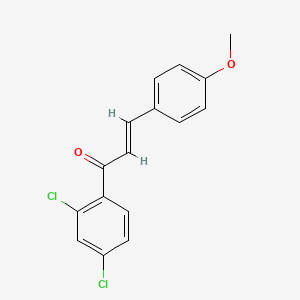
![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)
